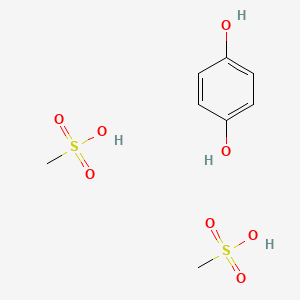
5-Phenyl-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,3-oxathiolane is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is a derivative of 1,3-oxathiolane, where a phenyl group is attached to the fifth carbon atom. The presence of the phenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-oxathiolane typically involves the reaction of mercaptoethanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the oxathiolane ring. Common reagents used in this synthesis include hydrochloric acid or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of heterogeneous catalysts, such as vanadium hydrogen sulfate, has been reported to improve the efficiency of the oxathioacetalyzation process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,3-oxathiolane has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,3-oxathiolane involves its interaction with various molecular targets. The sulfur atom in the oxathiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiolane: The parent compound without the phenyl group.
1,3-Dithiolane: A similar compound where both oxygen and sulfur are replaced by sulfur atoms.
1,3-Oxathiane: A six-membered ring analog with similar chemical properties.
Uniqueness
5-Phenyl-1,3-oxathiolane is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenyl group enhances the compound’s ability to participate in aromatic interactions and increases its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent .
Eigenschaften
CAS-Nummer |
114364-47-5 |
|---|---|
Molekularformel |
C9H10OS |
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
5-phenyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H10OS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,9H,6-7H2 |
InChI-Schlüssel |
FWNFGEVVMXTVOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


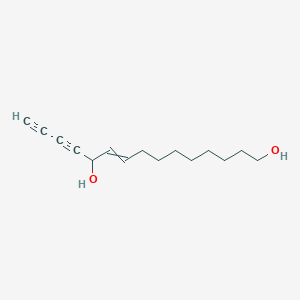
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

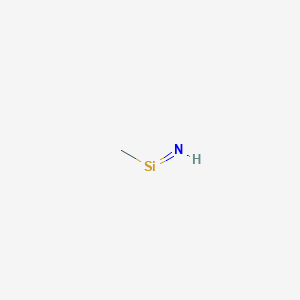

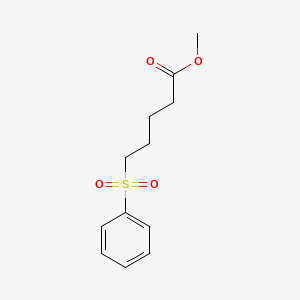
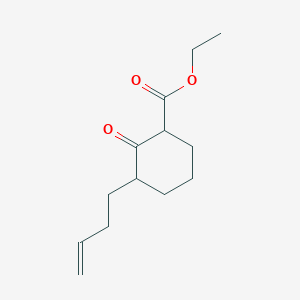
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
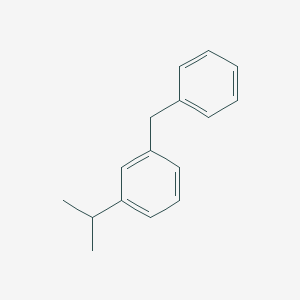
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
